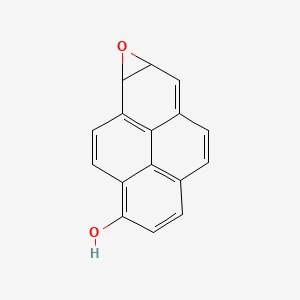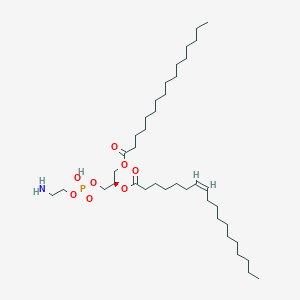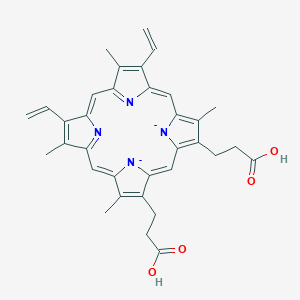
Bisnorcholic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisnorcholic acid is a bile acid that is 24-dinor-5beta-cholan-22-oic acid bearing three hydroxy substituents at positions 3alpha, 7alpha and 12alpha. It has a role as a human urinary metabolite and a human blood serum metabolite. It is a bile acid, a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid and a 12alpha-hydroxy steroid.
Dinorcholic acid, also known as dinorcholate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Dinorcholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Dinorcholic acid has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, dinorcholic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
Applications De Recherche Scientifique
Supramolecular Assembly and Structural Studies
Bisnorcholic acid plays a significant role in the field of supramolecular chemistry and crystallography. Kato et al. (2004) conducted a systematic study on asymmetric supramolecular assembly using derivatives of bile acid, including this compound. They focused on the crystalline state of these compounds, revealing diverse aggregation modes of steroidal planes, which are vital for understanding molecular interactions and crystal engineering (Kato et al., 2004).
Molecular Characterization and Crystallography
In another study, Mayorquín-Torres et al. (2014) delved into the molecular characterization of 22-Phenyl-3β-acetoxy-bisnorchol-5-en-22-one, a compound synthesized from 3β-acetoxy-bisnorchol-5-en-22-oic acid. They provided detailed insights into its crystal structure, contributing to the understanding of molecular configurations and interactions in steroidal compounds (Mayorquín-Torres et al., 2014).
Ion Channel Properties
This compound derivatives have been investigated for their ion channel properties. Yoshii et al. (2004) synthesized a bischolic acid derivative and examined its single ion channel characteristics. The study found distinct conductances in the compound, demonstrating its potential in the development of supramolecular ion channels and applications in biophysics (Yoshii et al., 2004).
Bioconversion and Microbial Transformation
In the field of biochemistry and microbial transformation, Deshcherevskaya et al. (2016) explored the conversion of bile acids by actinobacteria, including transformations involving this compound. This study contributes to understanding the biocatalytic potential of soil-dwelling actinobacteria in producing valuable cholanic acids (Deshcherevskaya et al., 2016).
Enhanced Bioconversion in Steroid Production
Xiong et al. (2020) discussed enhancing the bioconversion of phytosterols to steroidal intermediates, including compounds derived from this compound. This research is crucial in the steroid pharmaceutical industry, offering insights into improving the efficiency of steroidal intermediate production (Xiong et al., 2020).
Propriétés
Formule moléculaire |
C22H36O5 |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H36O5/c1-11(20(26)27)14-4-5-15-19-16(10-18(25)22(14,15)3)21(2)7-6-13(23)8-12(21)9-17(19)24/h11-19,23-25H,4-10H2,1-3H3,(H,26,27)/t11-,12-,13+,14+,15-,16-,17+,18-,19-,21-,22+/m0/s1 |
Clé InChI |
BBSJMECOWBMUCF-XPCRKILGSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)C(=O)O |
SMILES canonique |
CC(C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-5-[(1R,2R,4aR,8aR)-2-(hydroxymethyl)-1,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B1241018.png)
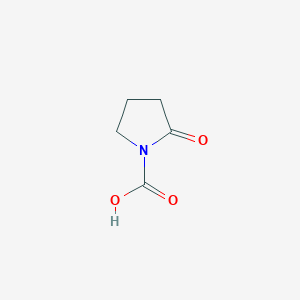
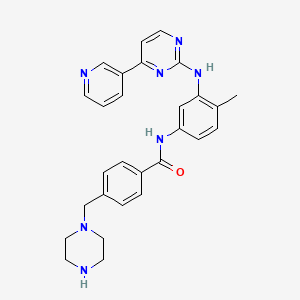
![2,3,4,5,11,11a-Hexahydro-1H-[1,4]diazepino[1,7-a]indole](/img/structure/B1241023.png)
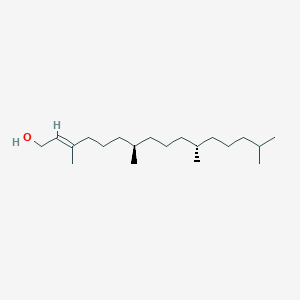
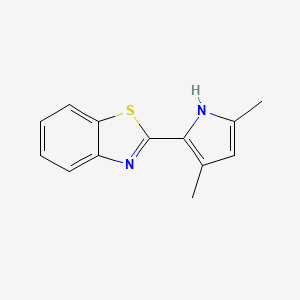
![7-[[(1R)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[2-[4-[[5-(formamidomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-4-oxobutyl]amino]-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylate](/img/structure/B1241027.png)
